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Compound of Interest

3,3-Dimethylcyclohexyl methyl
Compound Name:
ketone

Cat. No.: B1205454

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclohexyl methyl ketone (CAS No: 25304-14-7) is a versatile ketone that
serves as a valuable starting material in organic synthesis.[1][2][3] Its sterically hindered
cyclohexyl backbone and reactive methyl ketone functionality allow for a variety of chemical
transformations, making it a useful building block for the synthesis of complex organic
molecules, including potential pharmaceutical intermediates and fragrance components.[4][5]
This document provides detailed application notes and experimental protocols for key reactions
involving 3,3-Dimethylcyclohexyl methyl ketone.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3-Dimethylcyclohexyl methyl ketone
Is provided in the table below.
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Property Value Reference
Molecular Formula C10H180 [1112][6]
Molecular Weight 154.25 g/mol [1][2][6]
Appearance Colorless liquid [11[2]
Boiling Point 202.8 °C at 760 mmHg [1112]
Density 0.875 g/cm? [1][2]
Refractive Index 1.437 [1112]

Flash Point 82°C [1]

Applications in Organic Synthesis

3,3-Dimethylcyclohexyl methyl ketone can be utilized in a range of organic reactions to

construct more complex molecular architectures. Key applications include its use in carbon-

carbon bond formation and functional group transformations.

Olefination via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or

ketones.[2][6] 3,3-Dimethylcyclohexyl methyl ketone can react with a phosphonium ylide to

generate a substituted alkene, introducing a new carbon-carbon double bond. This is

particularly useful for extending the carbon chain and introducing functionality.

3,3-Dimethylcyclohexyl +
methyl ketone

Alkene Product

Oxaphosphetane
Intermediate

Phosphonium Ylide
(Ph3P=CHR)

Triphenylphosphine oxide
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Caption: General workflow of a Wittig reaction.

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


http://orgsyn.org/demo.aspx?prep=cv5p0775
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://en.wikipedia.org/wiki/Wittig_reaction
http://orgsyn.org/demo.aspx?prep=cv5p0775
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://en.wikipedia.org/wiki/Wittig_reaction
http://orgsyn.org/demo.aspx?prep=cv5p0775
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
http://orgsyn.org/demo.aspx?prep=cv5p0775
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
http://orgsyn.org/demo.aspx?prep=cv5p0775
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
http://orgsyn.org/demo.aspx?prep=cv5p0775
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
http://orgsyn.org/demo.aspx?prep=cv5p0775
https://www.benchchem.com/product/b1205454?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://en.wikipedia.org/wiki/Wittig_reaction
https://www.benchchem.com/product/b1205454?utm_src=pdf-body
https://www.benchchem.com/product/b1205454?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Experimental Protocol: Synthesis of 1-(3,3-dimethylcyclohexyl)prop-1-ene
Materials:

o Methyltriphenylphosphonium bromide

e n-Butyllithium (n-BuLi) in hexane

» 3,3-Dimethylcyclohexyl methyl ketone

¢ Anhydrous tetrahydrofuran (THF)

e Saturated aqueous ammonium chloride (NH4CI) solution

o Diethyl ether

e Anhydrous magnesium sulfate (MgSO4)

Procedure:

 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux
condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents)
and anhydrous THF.

e Cool the suspension to 0 °C in an ice bath.

e Slowly add n-BuLi (1.05 equivalents) dropwise to the suspension. The color will typically
change to deep red or orange, indicating the formation of the ylide.

 Stir the mixture at room temperature for 1-2 hours.

o Cool the reaction mixture back to 0 °C and add a solution of 3,3-Dimethylcyclohexyl
methyl ketone (1.0 equivalent) in anhydrous THF dropwise.

 Allow the reaction to warm to room temperature and stir overnight.
e Quench the reaction by the slow addition of saturated aqueous NH4CI solution.

» Extract the aqueous layer with diethyl ether (3 x 50 mL).
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o Combine the organic layers, wash with brine, and dry over anhydrous MgSOA4.
« Filter and concentrate the solvent under reduced pressure.
» Purify the crude product by column chromatography on silica gel to yield the alkene.

Expected Yield: 70-85%

Grignard Reaction for Tertiary Alcohol Synthesis

The addition of a Grignard reagent to 3,3-Dimethylcyclohexyl methyl ketone provides a
straightforward route to tertiary alcohols.[7] This reaction is fundamental for creating new
stereocenters and increasing molecular complexity.

3,3-Dimethylcyclohexyl +
methyl ketone
Grignard Reagent
(R-MgX)

Magnesium Alkoxide
Intermediate

Acidic Workup
(e.g., H30+)

Tertiary Alcohol
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Caption: Synthesis of a tertiary alcohol via a Grignard reaction.
Experimental Protocol: Synthesis of 2-(3,3-dimethylcyclohexyl)propan-2-ol

Materials:

Magnesium turnings

lodine crystal (optional, for initiation)

Methyl iodide

Anhydrous diethyl ether

3,3-Dimethylcyclohexyl methyl ketone
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o Saturated aqueous ammonium chloride (NH4CI) solution
e Anhydrous sodium sulfate (Na2S04)
Procedure:

 In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux
condenser, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings
(1.2 equivalents). Add a small crystal of iodine if needed to initiate the reaction.

e Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether to the dropping
funnel. Add a small portion of the methyl iodide solution to the magnesium and observe for
the initiation of the reaction (disappearance of iodine color, gentle reflux).

¢ Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate
that maintains a gentle reflux.

» After the addition is complete, stir the mixture at room temperature for 30-60 minutes until
most of the magnesium has been consumed.

e Cool the Grignard reagent to 0 °C in an ice bath.

e Add a solution of 3,3-Dimethylcyclohexyl methyl ketone (1.0 equivalent) in anhydrous
diethyl ether dropwise from the dropping funnel.

 After the addition is complete, allow the reaction to warm to room temperature and stir for 1-
2 hours.

o Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated
aqueous NH4CI solution.

o Separate the organic layer, and extract the agueous layer with diethyl ether (2 x 50 mL).
o Combine the organic layers, wash with brine, and dry over anhydrous Na2S04.

« Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary
alcohol, which can be further purified by distillation or chromatography.
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Expected Yield: 80-95%

Haloform Reaction for Carboxylic Acid Synthesis

The haloform reaction is a specific oxidation reaction for methyl ketones, converting them into a
carboxylic acid with one less carbon atom and producing a haloform (chloroform, bromoform,
or iodoform).[5][8][9] This reaction can be a useful synthetic tool for converting the methyl
ketone group into a carboxylic acid.

3,3-Dimethylcyclohexane-
carboxylic acid

Acidification
3,3-Dimethylcyclohexy! TR Caifiie Sl (H30+)
methyl ketone

A
Trihalomethyl ketone Nucleophilic Acyl
intermediate Substitution by OH-
Base (¢.g., NaOH) Haloform (CHX3)
+ Halogen (e.g., Br2)
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Caption: Pathway of the haloform reaction.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclohexanecarboxylic acid

Materials:

» 3,3-Dimethylcyclohexyl methyl ketone

e Sodium hydroxide (NaOH)

e Bromine (Br2) or commercial bleach solution (NaOCI)

o Dioxane (or other suitable solvent)

e Sodium bisulfite (NaHSO3)

e Hydrochloric acid (HCI)
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 Diethyl ether
¢ Anhydrous magnesium sulfate (MgSO4)
Procedure:

In a round-bottom flask, dissolve 3,3-Dimethylcyclohexyl methyl ketone (1.0 equivalent) in
dioxane.

Prepare a solution of sodium hydroxide (4.0 equivalents) in water and add it to the ketone
solution.

Cool the mixture in an ice bath to 0-5 °C.

Slowly add bromine (3.3 equivalents) dropwise with vigorous stirring, maintaining the
temperature below 10 °C. Alternatively, a commercial bleach solution can be used.

After the addition is complete, allow the mixture to warm to room temperature and stir for
several hours until the reaction is complete (monitored by TLC or GC).

Destroy any excess halogen by adding a saturated aqueous solution of sodium bisulfite until
the color disappears.

Acidify the reaction mixture to pH 1-2 with concentrated HCI.
Extract the product with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

Filter and evaporate the solvent to yield the crude carboxylic acid, which can be purified by
recrystallization or distillation.

Expected Yield: 60-75%

Conclusion

3,3-Dimethylcyclohexyl methyl ketone is a readily available starting material with significant
potential in organic synthesis. The protocols provided herein for the Wittig reaction, Grignard
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reaction, and haloform reaction demonstrate its utility in constructing diverse molecular
frameworks. These transformations enable access to alkenes, tertiary alcohols, and carboxylic
acids, which are valuable intermediates in the development of new pharmaceuticals and other
fine chemicals. Researchers are encouraged to adapt these methodologies to their specific
synthetic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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